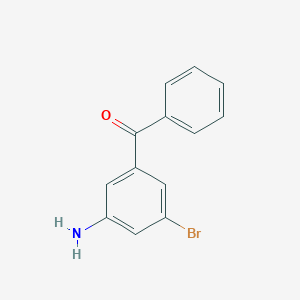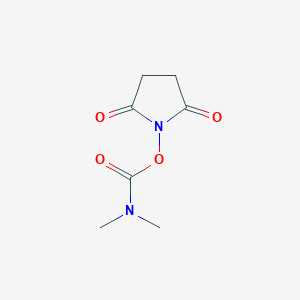![molecular formula C12H15ClN2O2 B13898785 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .
Comparison with Similar Compounds
Similar compounds include other spiro structures like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds share the spiro connectivity but differ in their functional groups and overall structure. The uniqueness of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of the chloropyridinyl group and the dioxa-azaspiro scaffold, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
8-(6-chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-2-1-10(9-14-11)15-5-3-12(4-6-15)16-7-8-17-12/h1-2,9H,3-8H2 |
InChI Key |
GAFXBEHLZZCHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


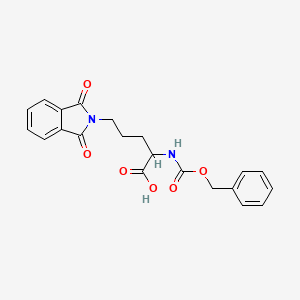

![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)
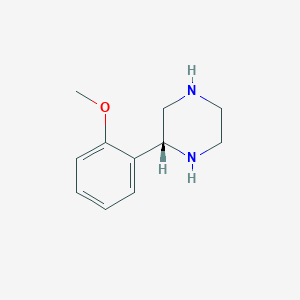

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
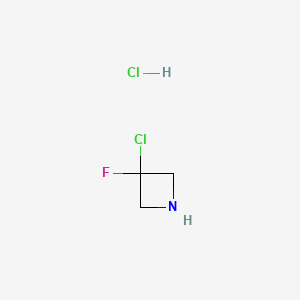
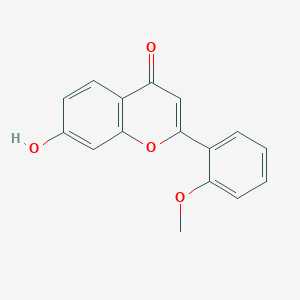

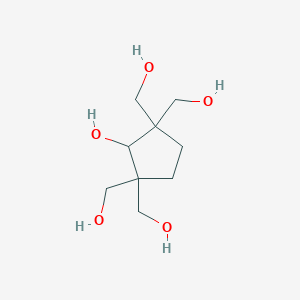
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
